1,1',3,3'-Tetramethyl-3,3',7,7'-tetrahydro-1h,1'h-8,8'-bipurine-2,2',6,6'-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione is a complex organic molecule that belongs to the purine family This compound is characterized by its unique structure, which includes two purine rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The process is optimized to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a role in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylamino]benzoic acid
- N-[2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)ethyl]benzamide
Uniqueness
Compared to similar compounds, 8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione stands out due to its dual purine ring structure, which imparts unique chemical properties and biological activities. This structural feature makes it a valuable compound for various research applications.
Properties
CAS No. |
34839-28-6 |
---|---|
Molecular Formula |
C14H14N8O4 |
Molecular Weight |
358.31 g/mol |
IUPAC Name |
8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H14N8O4/c1-19-9-5(11(23)21(3)13(19)25)15-7(17-9)8-16-6-10(18-8)20(2)14(26)22(4)12(6)24/h1-4H3,(H,15,17)(H,16,18) |
InChI Key |
YNYLAKDVXQNGNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.